molecular formula C20H20N2O6S2 B2884984 (E)-N-((Z)-5-(2,4-dihydroxybenzylidene)-3-(3-methoxypropyl)-4-oxothiazolidin-2-ylidene)benzenesulfonamide CAS No. 867041-95-0

(E)-N-((Z)-5-(2,4-dihydroxybenzylidene)-3-(3-methoxypropyl)-4-oxothiazolidin-2-ylidene)benzenesulfonamide

Cat. No.: B2884984
CAS No.: 867041-95-0
M. Wt: 448.51
InChI Key: QKSHOVWCXNOZEK-UMWYYCSLSA-N
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Description

(E)-N-((Z)-5-(2,4-dihydroxybenzylidene)-3-(3-methoxypropyl)-4-oxothiazolidin-2-ylidene)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidine ring, a benzenesulfonamide group, and a benzylidene moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((Z)-5-(2,4-dihydroxybenzylidene)-3-(3-methoxypropyl)-4-oxothiazolidin-2-ylidene)benzenesulfonamide typically involves multiple steps:

    Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions.

    Introduction of the Benzylidene Moiety: The thiazolidine intermediate is then reacted with 2,4-dihydroxybenzaldehyde in the presence of a base to form the benzylidene group.

    Attachment of the Benzenesulfonamide Group: Finally, the benzylidene-thiazolidine intermediate is reacted with benzenesulfonyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(E)-N-((Z)-5-(2,4-dihydroxybenzylidene)-3-(3-methoxypropyl)-4-oxothiazolidin-2-ylidene)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the benzylidene moiety can be oxidized to form quinones.

    Reduction: The carbonyl group in the thiazolidine ring can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced thiazolidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-((Z)-5-(2,4-dihydroxybenzylidene)-3-(3-methoxypropyl)-4-oxothiazolidin-2-ylidene)benzenesulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition. The thiazolidine ring is known to interact with various biological targets, making it a valuable tool for biochemical studies.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.

Industry

In industry, this compound can be used in the development of new materials and catalysts. Its unique chemical properties make it suitable for applications in polymer science and catalysis.

Mechanism of Action

The mechanism of action of (E)-N-((Z)-5-(2,4-dihydroxybenzylidene)-3-(3-methoxypropyl)-4-oxothiazolidin-2-ylidene)benzenesulfonamide involves its interaction with specific molecular targets. The thiazolidine ring can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The benzylidene moiety can interact with aromatic residues through π-π stacking interactions, further enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds also contain a thiazolidine ring and are known for their antidiabetic properties.

    Benzylidene Derivatives: Compounds with benzylidene moieties are widely studied for their biological activities.

    Benzenesulfonamides: These compounds are known for their use as antibiotics and enzyme inhibitors.

Uniqueness

(E)-N-((Z)-5-(2,4-dihydroxybenzylidene)-3-(3-methoxypropyl)-4-oxothiazolidin-2-ylidene)benzenesulfonamide is unique due to the combination of its structural features. The presence of both the thiazolidine ring and the benzenesulfonamide group in a single molecule provides a unique platform for studying various chemical and biological interactions.

Properties

IUPAC Name

(NE)-N-[(5Z)-5-[(2,4-dihydroxyphenyl)methylidene]-3-(3-methoxypropyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O6S2/c1-28-11-5-10-22-19(25)18(12-14-8-9-15(23)13-17(14)24)29-20(22)21-30(26,27)16-6-3-2-4-7-16/h2-4,6-9,12-13,23-24H,5,10-11H2,1H3/b18-12-,21-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKSHOVWCXNOZEK-UMWYYCSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=O)C(=CC2=C(C=C(C=C2)O)O)SC1=NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCN\1C(=O)/C(=C/C2=C(C=C(C=C2)O)O)/S/C1=N/S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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